Periciazine

説明

This compound is a phenothiazine of the piperidine group. It has been shown to reduce pathologic arousal and affective tension in some psychotic patients, while the symptoms of abnormal mental integration are relatively unaffected. It is a sedative phenothiazine with weak antipsychotic properties. It also has adrenolytic, anticholinergic, metabolic and endocrine effects and an action on the extrapyramidal system. It is used as an adjunctive medication in some psychotic patients, for the control of residual prevailing hostility, impulsiveness and aggressiveness. Pericyazine, like other phenothiazines, is presumed to act principally in the subcortical areas, by producing what has been described as a central adrenergic blockade.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for psychosis.

was heading 1963-94 (Prov 1963-72); use PHENOTHIAZINES to search PROthis compound 1966-94

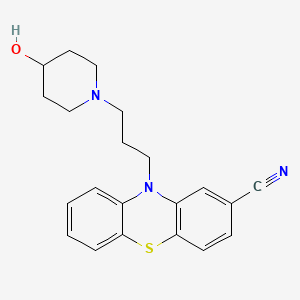

Structure

3D Structure

特性

IUPAC Name |

10-[3-(4-hydroxypiperidin-1-yl)propyl]phenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUALIOATIOESLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045910 | |

| Record name | Periciazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propericiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.90e-02 g/L | |

| Record name | Periciazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propericiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2622-26-6 | |

| Record name | Periciazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2622-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periciazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periciazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | periciazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Periciazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Periciazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERICIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3405M6FD73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propericiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-117 °C, 116 - 117 °C | |

| Record name | Periciazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propericiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015546 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Periciazine's Mechanism of Action at Dopamine D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's interaction with the D2 receptor. It details the downstream signaling consequences of this antagonism, including the modulation of G protein-dependent and β-arrestin-mediated pathways. Furthermore, this guide outlines the detailed experimental protocols used to characterize such interactions, including radioligand binding assays, functional cAMP assays, and β-arrestin recruitment assays. The information is intended to serve as a comprehensive resource for researchers and professionals involved in neuropsychopharmacology and drug development.

Introduction

This compound is a first-generation antipsychotic medication utilized in the management of psychotic disorders such as schizophrenia.[1] Its clinical efficacy is predominantly attributed to its ability to modulate dopaminergic neurotransmission in the central nervous system.[1][2] The primary molecular target of this compound is the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3][4] By acting as an antagonist at this receptor, this compound mitigates the hyperdopaminergic state believed to underlie the positive symptoms of psychosis.[1][2] This guide delves into the specific molecular interactions and their functional consequences.

Quantitative Analysis of this compound-D2 Receptor Interaction

A thorough review of publicly available literature did not yield specific quantitative binding affinity (Ki), dissociation constant (Kd), or functional potency (IC50, EC50, Emax) values for this compound at the dopamine D2 receptor. However, for illustrative purposes, the following tables present typical quantitative data for a structurally related phenothiazine antipsychotic, perphenazine, which also acts as a potent D2 antagonist.

Table 1: Illustrative Binding Affinity of a Related Phenothiazine (Perphenazine) for Dopamine D2 Receptors

| Compound | Receptor Subtype | Radioligand | Tissue Source/Assay System | Ki (nM) |

| Perphenazine | Human D2 | [3H]Spiperone | Recombinant CHO cells | 0.56 |

Data for perphenazine is provided for illustrative purposes and was obtained from in vitro binding assays.[5]

Table 2: Illustrative Functional Antagonism of a Related Phenothiazine (Perphenazine) at Dopamine D2 Receptors

| Compound | Assay Type | Cell Line | Agonist | Endpoint Measured | IC50 (nM) | Emax (% inhibition) |

| Perphenazine | cAMP Assay | CHO-K1 expressing human D2 receptor | Dopamine | cAMP accumulation | 0.3 | Not specified |

Data for perphenazine is provided for illustrative purposes and reflects its ability to counteract agonist-induced changes in second messenger levels.[5]

Signaling Pathways Modulated by this compound

This compound's antagonism of the D2 receptor disrupts the canonical signaling cascades initiated by dopamine. The D2 receptor is coupled to inhibitory G proteins (Gαi/o), and its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] this compound, by blocking dopamine's access to the receptor, prevents this signaling cascade.

Furthermore, GPCRs like the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins.[8][9] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[10] This recruitment can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways.[11][12] As an antagonist, this compound is expected to inhibit dopamine-induced β-arrestin recruitment to the D2 receptor.[9]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Antipsychotics with similar association kinetics at dopamine D2 receptors differ in extrapyramidal side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. G protein-coupled receptors in neurodegenerative diseases and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Utility of Biased GPCR Signaling for Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamic Profile of Periciazine: A Technical Guide for Researchers

An In-depth Examination of the Receptor Interactions and Signaling Pathways of a Classic Phenothiazine Antipsychotic

Introduction

Periciazine, a first-generation antipsychotic of the phenothiazine class, has a long history in the management of psychotic disorders.[1][2][3] Its therapeutic efficacy is attributed to a complex interaction with multiple neurotransmitter systems in the central nervous system. This technical guide provides a detailed overview of the pharmacodynamics of this compound, focusing on its receptor binding profile, mechanism of action, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

This compound, also known as prothis compound, exerts its antipsychotic effects primarily through the antagonism of dopamine receptors, particularly the D2 subtype.[2][4] However, its clinical profile, which includes sedative and anticholinergic effects, is a consequence of its activity at a broader range of receptors, including serotonergic, histaminergic, adrenergic, and muscarinic receptors.[2][5][6] Understanding this multi-receptor binding profile is crucial for comprehending both its therapeutic actions and its side-effect profile.

Receptor Binding Affinity of this compound

The affinity of this compound for various neurotransmitter receptors has been characterized using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D1 | 10[7] |

| D2 | Data not available |

| Serotonin Receptors | |

| 5-HT2A | Data not available |

| Adrenergic Receptors | |

| α1 | Data not available |

| Histamine Receptors | |

| H1 | Data not available |

| Muscarinic Receptors | Data not available |

Note: While this compound is known to be an antagonist at D2, 5-HT2A, α1-adrenergic, H1, and muscarinic receptors, specific Ki values were not identified in the public domain at the time of this review.

Core Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This antagonism is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.

Beyond its dopaminergic antagonism, this compound's interaction with other receptors contributes significantly to its overall pharmacological profile:

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.

-

Alpha-1 Adrenergic Receptor Antagonism: This action is associated with sedative effects and can also lead to orthostatic hypotension.[8]

-

Histamine H1 Receptor Antagonism: Potent blockade of H1 receptors is a major contributor to the sedative and hypnotic effects of this compound.

-

Muscarinic Receptor Antagonism: Antagonism at muscarinic acetylcholine receptors is responsible for the anticholinergic side effects commonly observed with phenothiazine antipsychotics, such as dry mouth, blurred vision, and constipation.

The downstream signaling pathways affected by this compound's receptor antagonism are diverse. For instance, blockade of the D2 receptor, a Gαi/o-coupled receptor, leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Conversely, antagonism of the 5-HT2A receptor, a Gαq-coupled receptor, can modulate intracellular calcium levels.

Visualizing this compound's Primary Mechanism of Action

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a variety of in vitro experimental techniques. The following are detailed methodologies for key assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for a target receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Flux

Functional assays measure the biological response of a cell to a drug, providing information on its efficacy as an agonist or antagonist. A calcium flux assay is particularly useful for receptors that signal through the Gαq pathway, leading to changes in intracellular calcium concentrations.

Objective: To determine the functional antagonist activity of this compound at a Gαq-coupled receptor (e.g., 5-HT2A).

Materials:

-

Cells stably expressing the target receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Agonist for the target receptor.

-

This compound.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 1 hour at 37°C).

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of the agonist to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced increase in intracellular calcium. Plot the response against the concentration of this compound to determine its IC50.

Conclusion

This compound is a phenothiazine antipsychotic with a complex pharmacodynamic profile characterized by antagonism at multiple neurotransmitter receptors. Its primary antipsychotic action is mediated through the blockade of dopamine D2 receptors. However, its interactions with serotonergic, adrenergic, histaminergic, and muscarinic receptors are crucial in defining its complete clinical profile, including its sedative and anticholinergic properties. The experimental methodologies outlined in this guide, including radioligand binding and functional assays, are fundamental to the continued investigation and understanding of this compound and other psychoactive compounds. Further research to fully quantify the binding affinities of this compound at all its target receptors will provide a more complete picture of its pharmacodynamic properties and may aid in the development of novel antipsychotics with improved efficacy and side-effect profiles.

References

- 1. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. Human Metabolome Database: Showing metabocard for Prothis compound (HMDB0015546) [hmdb.ca]

- 8. H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Periciazine: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a first-generation antipsychotic of the phenothiazine class, is utilized in the management of schizophrenia and other psychotic disorders. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for this compound. The document elucidates the core chemical properties, presents a step-by-step synthesis protocol with key reaction parameters, and illustrates the primary mechanism of action through its signaling pathways. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known as Prothis compound, is chemically designated as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile[1]. It is a derivative of phenothiazine with a piperidine side chain, which contributes to its pharmacological profile.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile | [1] |

| CAS Number | 2622-26-6 | [1] |

| Molecular Formula | C21H23N3OS | [1] |

| Molecular Weight | 365.49 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | >97% | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 2-cyanophenothiazine, followed by N-alkylation and subsequent reaction with 4-hydroxypiperidine.

Synthesis of 2-Cyanophenothiazine

The initial step involves the cyanation of 2-chlorophenothiazine.

-

Reaction: 2-Chlorophenothiazine reacts with cuprous cyanide in a high-boiling point solvent.

-

Experimental Protocol:

-

A mixture of 2-chlorophenothiazine, cuprous cyanide, and a catalyst such as potassium iodide is heated in a solvent like N-methylpyrrolidone or quinoline[3][4].

-

The reaction mixture is refluxed for several hours.

-

Upon completion, the mixture is cooled, and the crude product is precipitated by the addition of water.

-

The crude 2-cyanophenothiazine is then purified by recrystallization from a suitable solvent system, such as toluene and methanol[3].

-

| Reactant | Molar Ratio | Solvent | Catalyst | Temperature | Reaction Time | Yield |

| 2-Chlorophenothiazine | 1 | N-Methylpyrrolidone | Potassium Iodide | 200-230°C | 3-15 hours | >90% |

| Cuprous Cyanide | 0.95-1.25 |

Synthesis of 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile

The next step is the alkylation of the 2-cyanophenothiazine intermediate.

-

Reaction: 2-Cyanophenothiazine is reacted with an excess of 1-bromo-3-chloropropane.

-

Experimental Protocol:

-

2-Cyanophenothiazine is dissolved in a suitable solvent.

-

A base, such as sodium amide or potassium carbonate, is added to facilitate the deprotonation of the phenothiazine nitrogen.

-

1-bromo-3-chloropropane is added, and the mixture is heated to drive the N-alkylation reaction.

-

The resulting intermediate, 10-(3-chloropropyl)-10H-phenothiazine-2-carbonitrile, is isolated and purified.

-

Synthesis of this compound

The final step involves the condensation of the alkylated intermediate with 4-hydroxypiperidine.

-

Reaction: 10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile is reacted with 4-hydroxypiperidine.

-

Experimental Protocol:

-

10-(3-Chloropropyl)-10H-phenothiazine-2-carbonitrile is dissolved in an appropriate solvent.

-

4-Hydroxypiperidine is added to the solution.

-

The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the secondary amine of 4-hydroxypiperidine.

-

After the reaction is complete, the final product, this compound, is isolated and purified.

-

A schematic of the overall synthesis workflow is presented below.

Mechanism of Action and Signaling Pathways

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

Dopamine D2 Receptor Antagonism

Overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. This compound acts as an antagonist at D2 receptors, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. This action is believed to alleviate symptoms such as hallucinations and delusions.

Serotonin 5-HT2A Receptor Antagonism

This compound also exhibits antagonist activity at 5-HT2A receptors. The blockade of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also modulate dopamine release in different brain regions, potentially reducing the incidence of extrapyramidal side effects associated with potent D2 receptor blockade.

The signaling pathways affected by this compound are illustrated in the following diagram.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The presented information, including structured data and visual diagrams, is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development. Further research into the nuanced pharmacological properties of this compound and the development of more efficient and stereoselective synthesis methods will continue to be of interest to the scientific community.

References

- 1. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-(3-(4-Hydroxypiperidin-1-yl)propyl)-10H-phenothiazine-2… [cymitquimica.com]

- 3. CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents [patents.google.com]

- 4. CN1583732A - Preparation of 2-cyanophenthiazine - Google Patents [patents.google.com]

The Discovery and Development of Periciazine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine (also known as pericyazine or prothis compound) is a first-generation typical antipsychotic belonging to the piperidine subclass of phenothiazines. First synthesized in the early 1960s, it emerged as a therapeutic agent for managing psychosis, particularly schizophrenia, and for controlling agitation and aggressive behavior. This document provides an in-depth technical overview of the historical development, synthesis, and pharmacological profile of this compound. While quantitative data for this compound is notably limited in publicly accessible literature, this guide consolidates available information and outlines the standard experimental methodologies of the era in which it was developed.

Historical Development and Discovery

This compound was developed during a period of prolific research into phenothiazine derivatives following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the 1950s. As a member of the phenothiazine class, this compound's development was part of a broader effort to modify the phenothiazine structure to enhance therapeutic efficacy and alter the side-effect profile.

Initial clinical reports on this compound emerged from France in the early 1960s. It was first investigated for its utility in managing "character disorders" before its application was extended to the treatment of schizophrenia. Belonging to the piperidine group of phenothiazines, it was noted for its pronounced sedative properties. This compound gained use in several countries, including Canada, Italy, Russia, the United Kingdom, and Australia, under brand names such as Neuleptil and Neulactil. It is not approved for use in the United States.

Synthesis of this compound

The synthesis of this compound, chemically known as 10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile, follows the general principles of phenothiazine chemistry. The core structure is the tricyclic phenothiazine ring system. A key final step in its synthesis involves the alkylation of a phenothiazine intermediate.

A patented method for the synthesis of this compound involves the reaction of 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate with 4-piperidinol.

Experimental Protocol: Final Step of this compound Synthesis (Generalized)

Materials:

-

3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate

-

4-Piperidinol

-

Anhydrous, non-polar aprotic solvent (e.g., toluene, xylene)

-

A non-nucleophilic base (e.g., sodium carbonate, potassium carbonate)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

A reaction vessel is charged with 3-(2-cyanophenothiazin-10-yl)propyl 4-methylbenzenesulfonate, 4-piperidinol, and the non-nucleophilic base in an anhydrous, non-polar aprotic solvent under an inert atmosphere.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Profile

This compound is a typical antipsychotic that exerts its therapeutic effects through the modulation of several neurotransmitter systems in the central nervous system. Its primary mechanism of action is the antagonism of dopamine D2 receptors.

Mechanism of Action

Like other phenothiazines, this compound's antipsychotic effects are attributed to its ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

In addition to its dopaminergic antagonism, this compound also exhibits activity at other receptors, which contributes to its overall therapeutic and side-effect profile:

-

Adrenergic Receptor Antagonism: Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension and sedation.

-

Cholinergic (Muscarinic) Receptor Antagonism: Anticholinergic effects include dry mouth, blurred vision, constipation, and urinary retention.

-

Histamine H1 Receptor Antagonism: This action is responsible for the prominent sedative and hypnotic effects of this compound.

-

Serotonin Receptor Antagonism: this compound also has effects on serotonin receptors, which may contribute to its overall antipsychotic action.

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (Ki values) of this compound for various neurotransmitter receptors are not widely available in the scientific literature. Some sources indicate that a detailed dopamine receptor subtype analysis has not been performed for this compound. The available pharmacokinetic data is also limited.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Elimination Half-life | ~12 hours | [1] |

| Metabolism | Hepatic (primarily via conjugation) | [2] |

| Peak Plasma Concentration (Cmax) | 150 ng/mL (410 nmol/L) after a 20mg dose | [1] |

| Time to Peak (Tmax) | 2 hours | [1] |

Note: The Cmax and Tmax values are from a study with high inter-patient variability.

Experimental Protocol: Radioligand Binding Assay (Generalized)

The following is a generalized protocol for a competitive radioligand binding assay, a standard method used to determine the binding affinity of a compound like this compound to a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor)

-

A specific radioligand for the receptor (e.g., [³H]-spiperone for D2 receptors)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Scintillation fluid

-

Glass fiber filters

-

Multi-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a multi-well plate, a constant concentration of the radioligand and varying concentrations of this compound are incubated with the cell membrane preparation in the assay buffer. A set of wells containing the radioligand and an excess of a known high-affinity unlabeled ligand is used to determine non-specific binding.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Efficacy and Safety

Table 2: Summary of this compound Clinical Use

| Indication | Typical Adult Dosage | Key Side Effects |

| Schizophrenia and other psychoses | Initially 75 mg/day in divided doses, titrated up to a maximum of 300 mg/day | Sedation, anticholinergic effects (dry mouth, constipation), orthostatic hypotension, extrapyramidal symptoms |

| Severe anxiety and agitation | 15-30 mg/day in divided doses | Drowsiness, dizziness |

Visualizations

Signaling Pathway

Caption: Dopamine D2 Receptor Antagonism by this compound.

Experimental Workflow

Caption: Workflow for this compound Development and Evaluation.

Conclusion

This compound represents a classic example of a first-generation phenothiazine antipsychotic developed through the chemical modification of a lead compound. While its historical significance is clear, the availability of detailed, modern quantitative pharmacological and clinical data is limited. This is likely due to its development in an era with different standards for drug documentation and the subsequent emergence of newer antipsychotic agents. For researchers and drug development professionals, this compound serves as an important case study in the evolution of antipsychotic drug discovery. Further investigation into its specific receptor interaction profile using modern techniques could still yield valuable insights into the structure-activity relationships of phenothiazine antipsychotics.

References

Receptor Binding Profile of Periciazine at Serotonin 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a phenothiazine-class typical antipsychotic, exerts its therapeutic effects through a complex pharmacological profile that includes antagonism at various neurotransmitter receptors. A key component of its mechanism of action is its interaction with serotonin receptors, particularly the 5-HT2A subtype. Blockade of 5-HT2A receptors is a cornerstone of the activity of many atypical antipsychotics, contributing to a reduction in the negative symptoms of psychosis and a lower incidence of extrapyramidal side effects compared to purely dopaminergic antagonists. This document provides a detailed technical overview of the receptor binding characteristics of this compound at the 5-HT2A receptor, outlines the standard experimental methodologies for determining such binding, and describes the associated intracellular signaling pathways.

Quantitative Receptor Binding Data

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. Lower Kᵢ values indicate higher binding affinity.

While this compound is known to be an antagonist at 5-HT2A receptors, specific Kᵢ values from publicly accessible, high-throughput screening databases such as the NIMH Psychoactive Drug Screening Program (PDSP) Kᵢ database were not available at the time of this review. The table below is structured for the inclusion of such data when available.

| Compound | Receptor | Species | Kᵢ (nM) | Assay Type | Radioligand | Reference |

| This compound | 5-HT2A | Human | Data Not Available in Searched Sources | Competitive Radioligand Binding | [³H]Ketanserin (Typical) | - |

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for the 5-HT2A receptor is most commonly achieved through a competitive radioligand binding assay. This robust and sensitive method quantifies the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from stable cell lines (e.g., HEK293, CHO-K1) recombinantly expressing the human 5-HT2A receptor.

-

Radioligand: A high-affinity 5-HT2A receptor antagonist, typically [³H]Ketanserin, is used. Its concentration in the assay is usually set near its dissociation constant (Kₑ).

-

Reference Compound: A known, unlabeled 5-HT2A antagonist (e.g., Ketanserin or Spiperone) is used to define non-specific binding and as a positive control.

-

Test Compound: this compound, prepared in a range of concentrations to generate a dose-response curve.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration System: A cell harvester and glass fiber filter plates (e.g., GF/B or GF/C) are used to separate receptor-bound from free radioligand.

-

Scintillation Counter: A microplate scintillation counter is used to measure the radioactivity retained on the filters.

Assay Procedure

-

Membrane Preparation: Frozen cell pellets expressing the 5-HT2A receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Plate Setup: The assay is performed in a 96-well plate format.

-

Total Binding: Wells contain the receptor membrane preparation and the radioligand ([³H]Ketanserin).

-

Non-Specific Binding (NSB): Wells contain the receptor membrane, radioligand, and a high concentration of the unlabeled reference antagonist to saturate all specific binding sites.

-

Test Compound: Wells contain the receptor membrane, radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated, typically for 60 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration of the plate contents through the glass fiber filter plate using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

Data Analysis

-

Specific binding is calculated by subtracting the CPM from the NSB wells from the CPM of all other wells.

-

The data is then plotted as the percentage of specific binding versus the log concentration of the test compound (this compound).

-

A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

-

Caption: Workflow for a 5-HT2A competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathways

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can initiate multiple intracellular signaling cascades upon activation. Antagonists like this compound block these pathways by preventing the binding of the endogenous agonist, serotonin (5-HT). The two major signaling pathways are the canonical Gq/₁₁ pathway and the β-arrestin pathway.

Canonical Gq/₁₁ Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/₁₁ family of G proteins.[1] This is considered the canonical signaling pathway for this receptor.

-

Receptor Activation: Binding of an agonist (like serotonin) to the 5-HT2A receptor induces a conformational change.

-

G Protein Coupling: The activated receptor couples to and activates the heterotrimeric G protein Gq/₁₁.

-

PLC Activation: The activated α-subunit of Gq/₁₁ stimulates the enzyme Phospholipase C (PLC).[1]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1]

-

Downstream Effects:

-

IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG and the increased intracellular Ca²⁺ synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

-

Caption: Canonical Gq/₁₁ signaling pathway of the 5-HT2A receptor.

β-Arrestin Signaling Pathway

In addition to G protein coupling, agonist-activated GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which play a dual role.

-

Receptor Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the Gq/₁₁ signal. It also acts as an adaptor protein to facilitate receptor internalization via clathrin-mediated endocytosis, removing the receptor from the cell surface.

-

Signal Transduction: β-arrestin can also act as a signal transducer itself, initiating G protein-independent signaling cascades. For the 5-HT2A receptor, β-arrestin can form a complex with and activate components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.

The balance between G protein-dependent and β-arrestin-dependent signaling can be influenced by the specific ligand bound to the receptor, a concept known as "biased agonism".

Caption: β-Arrestin recruitment and signaling at the 5-HT2A receptor.

Conclusion

This compound's antagonism at the 5-HT2A receptor is a significant contributor to its overall antipsychotic profile. By blocking the canonical Gq/₁₁-PLC signaling cascade and subsequent β-arrestin-mediated events, this compound modulates serotonergic neurotransmission in key brain circuits implicated in psychosis. The precise quantification of its binding affinity through standardized radioligand binding assays is essential for a complete understanding of its structure-activity relationship and for the rational design of novel therapeutics with improved efficacy and safety profiles. Further research to populate public databases with these quantitative values is highly encouraged.

References

Early Clinical and Experimental Studies of Periciazine in Psychosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periciazine, also known by the trade names Neulactil and Neuleptil, is a typical antipsychotic of the phenothiazine class, chemically described as 3-cyano-10-(3-4'-hydroxypiperidinopropyl) phenothiazine.[1][2] Developed in the 1960s, it emerged during a period of significant discovery in psychopharmacology.[3] Pharmacologically, this compound is similar to chlorpromazine but is characterized by more potent sedative, antiemetic, antiserotonin, and anticholinergic properties.[2] Early research also suggested a greater noradrenergic than dopaminergic blockade.[2] This whitepaper provides a technical overview of the early clinical and experimental studies of this compound in the treatment of psychosis, with a focus on its pharmacological profile, clinical efficacy, and safety as documented in foundational research.

Core Pharmacology and Mechanism of Action

This compound exerts its antipsychotic effects through a multi-faceted mechanism of action, primarily involving the antagonism of several key neurotransmitter receptors in the central nervous system.[4] Its therapeutic action is believed to be centered on the blockade of dopamine D2 receptors, a hallmark of typical antipsychotics.[5] However, its broad receptor binding profile contributes to both its therapeutic effects and its side-effect profile. This compound is an antagonist at the following receptors:

-

Dopamine D2 Receptors: Blockade of these receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of psychosis, such as hallucinations and delusions.

-

Serotonin 5-HT2A Receptors: Antagonism of these receptors may contribute to a reduction in the negative symptoms of psychosis and an improvement in mood.

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors is associated with sedative effects and can also lead to orthostatic hypotension.

-

Muscarinic Acetylcholine Receptors: Anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and constipation.

-

Histamine H1 Receptors: Potent antagonism of H1 receptors is responsible for the significant sedative and hypnotic effects of this compound.[6]

Preclinical Experimental Studies

Early experimental studies in animal models sought to characterize the behavioral and neurochemical effects of this compound. A study in adult male Wistar rats investigated the dose-related effects of prothis compound (this compound) on anxiety and memory.[7]

Experimental Protocol: Anxiety and Memory in Rats

-

Subjects: Adult male Wistar rats (250-350g).[7]

-

Drug Administration: Intraperitoneal injections of this compound (0.05, 0.075, and 0.1 mg/kg), diazepam (1 mg/kg, as a positive control for anxiolytic effects), saline (negative control), or a vehicle for diazepam were administered 30 minutes before testing.[7]

-

Behavioral Models:

-

Key Findings:

-

A dose of 0.075 mg/kg of this compound demonstrated a reduction in anxiety measures, similar to the effect of diazepam.[7]

-

Doses of 0.05 and 0.1 mg/kg did not produce significant anxiolytic effects, suggesting a U-shaped dose-response curve.[7]

-

This compound did not impair memory in any of the tested paradigms, whereas diazepam did.[7]

-

This study suggests that this compound may have dose-dependent anxiolytic properties without the memory-impairing effects associated with benzodiazepines.[7]

Early Clinical Studies in Psychosis

A Cochrane review published in 2014 identified five randomized controlled trials of this compound for schizophrenia conducted between 1965 and 1980.[8] These early studies are generally considered to be of very low quality by modern standards, with significant limitations in reporting of methodology, including details on randomization, allocation concealment, and blinding.[2]

Summary of Early Clinical Trial Findings

| Study | Comparison | Patient Population | Key Findings (Qualitative) | Reported Side Effects |

| Grant & Tonks (1965) | This compound vs. Chlorpromazine | Disturbed chronic schizophrenics | No significant difference in efficacy. | This compound associated with more extrapyramidal side effects. |

| Leitch (1965) | This compound vs. Typical Antipsychotics | Schizophrenia and allied states | This compound was effective. | Fewer and less pronounced adverse effects compared to other phenothiazines. |

| Rasch (1966) | This compound vs. Chlorpromazine | Disorders of character and schizophrenia | This compound was effective. | Somnolence was noted but considered less pronounced than with other similar drugs. |

| Ananth & Ban (1977) | This compound vs. Trifluoperazine | Newly diagnosed schizophrenic patients | This compound was effective. | Extrapyramidal side effects were reported. |

| Iwanaga et al. (1980) | This compound vs. Zetepine (atypical) | Chronic schizophrenia | This compound was effective. | This compound was associated with more extrapyramidal side effects. |

Efficacy in Psychosis

The early clinical trials consistently suggested that this compound was an effective antipsychotic agent for both acute and chronic schizophrenia.[8] It was reported to be particularly useful in managing symptoms of aggression, hostility, and impulsivity.[9] However, when compared to other typical antipsychotics like chlorpromazine and trifluoperazine, it did not demonstrate superior efficacy.[9]

Dosage in Early Clinical Use

For severe conditions such as schizophrenia, the initial dosage was typically around 75 mg per day in divided doses, with a gradual increase to a maximum of 300 mg per day for maintenance therapy.

Safety and Tolerability Profile

A consistent finding across several of the early trials was the propensity of this compound to induce extrapyramidal side effects (EPS), such as tremors, rigidity, and restlessness.[3][10] A meta-analysis of three of these early randomized controlled trials (n=163) indicated that this compound was associated with a higher incidence of extrapyramidal side effects compared to other typical antipsychotics.[3] In a comparison with an atypical antipsychotic, this compound also showed a higher rate of EPS.[3] Other commonly reported side effects included sedation, anticholinergic effects (dry mouth, blurred vision), and orthostatic hypotension.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for its early clinical evaluation.

Caption: this compound's multifaceted mechanism of action.

Caption: Generalized workflow of early this compound clinical trials.

Conclusion

The early clinical and experimental studies of this compound established it as an effective phenothiazine antipsychotic, albeit with a notable propensity for extrapyramidal side effects. Its broad receptor antagonism profile, particularly its potent sedative and anticholinergic properties, defined its clinical character. While the methodological rigor of the initial clinical trials falls short of modern standards, they provided the foundational evidence for its use in psychosis. For drug development professionals, the story of this compound underscores the enduring challenge of balancing efficacy at the dopamine D2 receptor with off-target effects that impact tolerability. Further research into the nuanced contributions of its multi-receptor blockade could offer insights for the development of future antipsychotics with improved side-effect profiles.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pericyazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The physiology of brain histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 7. Dose-related effects of prothis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. 5-HT2A_receptor [bionity.com]

Periciazine: A Technical Guide on its Role as a First-Generation Antipsychotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a phenothiazine derivative, is a first-generation, or "typical," antipsychotic agent primarily utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is rooted in its potent antagonism of dopamine D2 receptors within the central nervous system. This technical guide provides an in-depth exploration of the core pharmacological principles of this compound, including its mechanism of action, receptor binding profile, and clinical data. Detailed experimental protocols for key assays used in antipsychotic drug development are presented, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound, also known as prothis compound, belongs to the piperidine subclass of phenothiazine antipsychotics.[1] Like other first-generation antipsychotics (FGAs), its primary mechanism of action involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] While pharmacologically similar to chlorpromazine, this compound is noted for its particularly sedating properties.[3] It also exhibits activity at a range of other neurotransmitter receptors, including serotonergic, adrenergic, and cholinergic receptors, which contributes to both its therapeutic effects and its side-effect profile.[2] Despite being an older agent, understanding the detailed pharmacology of this compound provides valuable insights into the structure-activity relationships of phenothiazines and the broader field of antipsychotic drug development.

Mechanism of Action

The antipsychotic effects of this compound are primarily attributed to its potent antagonism of dopamine D2 receptors.[2] Overactivity of the mesolimbic dopamine pathway is a key hypothesis in the pathophysiology of the positive symptoms of schizophrenia. By blocking D2 receptors in this pathway, this compound reduces dopaminergic neurotransmission, leading to a reduction in psychotic symptoms.

However, this D2 receptor blockade is not limited to the mesolimbic pathway. Antagonism of D2 receptors in the nigrostriatal pathway is associated with the emergence of extrapyramidal side effects (EPS), a hallmark of typical antipsychotics.[4] Blockade of D2 receptors in the tuberoinfundibular pathway can lead to hyperprolactinemia.

This compound's activity extends beyond the dopaminergic system. It is also an antagonist at:

-

Serotonin (5-HT) receptors: Particularly 5-HT2A receptors. Blockade of these receptors is a characteristic feature of atypical antipsychotics and is thought to contribute to a lower incidence of EPS and potential efficacy against negative symptoms. This compound's action at these receptors may explain why some consider it to have some "atypical" properties.[2]

-

Alpha-adrenergic receptors: This antagonism contributes to its sedative effects and can cause orthostatic hypotension.[5]

-

Histamine H1 receptors: Potent H1 receptor blockade is responsible for its strong sedative and hypnotic effects.[2]

-

Muscarinic M1 cholinergic receptors: Anticholinergic activity can lead to side effects such as dry mouth, blurred vision, constipation, and urinary retention, but may also mitigate the risk of EPS.[6]

Data Presentation

Receptor Binding Profile

Precise and comprehensive public domain data on the binding affinities (Ki values) of this compound across a wide range of receptors are limited. However, to provide a relevant context for its pharmacological profile, the following table presents the binding affinities of other representative phenothiazine antipsychotics, chlorpromazine and thioridazine. A lower Ki value indicates a higher binding affinity.

| Receptor | Chlorpromazine Ki (nM) | Thioridazine Ki (nM) | This compound (Qualitative) | Reference |

| Dopamine D1 | 9.6 | 24 | Antagonist | [7] |

| Dopamine D2 | 1.1 | 3.2 | Potent Antagonist | [7] |

| Dopamine D3 | 2.5 | 7.4 | Antagonist | [7] |

| Dopamine D4 | 1.9 | 8.8 | Antagonist | [7] |

| Serotonin 5-HT1A | 26 | 120 | Antagonist | [7] |

| Serotonin 5-HT2A | 1.5 | 4.6 | Potent Antagonist | [2][7] |

| Serotonin 5-HT2C | 13 | 25 | Antagonist | [7] |

| Histamine H1 | Potent Antagonist | Potent Antagonist | Potent Antagonist | [2][7] |

| Muscarinic M1 | Potent Antagonist | Potent Antagonist | Antagonist | [2][7] |

| Adrenergic α1A | Potent Antagonist | Potent Antagonist | Potent Antagonist | [2][7] |

Note: This table is for comparative purposes to illustrate the typical binding profile of phenothiazine antipsychotics. Specific Ki values for this compound were not available in the cited literature.

Clinical Efficacy in Schizophrenia

| Comparison | Number of Studies (Participants) | Key Outcomes | Summary of Findings | Reference |

| This compound vs. Typical Antipsychotics | 2 RCTs (n=122) | Global state not improved | No clear difference in efficacy was observed. | [1] |

| This compound vs. Atypical Antipsychotics | 1 RCT (n=93) | Global state not improved | No clear difference in efficacy was observed. | [1] |

| This compound vs. Typical Antipsychotics | 3 RCTs (n=163) | Extrapyramidal Side Effects | This compound was associated with more extrapyramidal side effects. | [1] |

| This compound vs. Atypical Antipsychotics | 1 RCT (n=93) | Extrapyramidal Side Effects | This compound was associated with more extrapyramidal side effects. | [1] |

Note: Specific Positive and Negative Syndrome Scale (PANSS) scores were not detailed in the summarized findings of the Cochrane review.

Dopamine D2 Receptor Occupancy

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the in vitro binding affinity (Ki) of this compound for a specific neurotransmitter receptor (e.g., Dopamine D2).

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A constant concentration of a specific radioligand for the D2 receptor (e.g., [³H]-spiperone) is used.

-

In a 96-well plate, the cell membrane preparation is incubated with the radioligand and a range of concentrations of unlabeled this compound.

-

A parallel incubation is performed with a high concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

PET Imaging for In Vivo Dopamine D2 Receptor Occupancy

Objective: To measure the percentage of dopamine D2 receptors occupied by this compound in the living human brain at clinical doses.

Methodology:

-

Subject Selection and Preparation:

-

Healthy volunteers or patients with schizophrenia are recruited.

-

Subjects undergo a baseline PET scan before this compound administration.

-

This compound is administered orally at a specified dose for a duration sufficient to reach steady-state plasma concentrations.

-

-

PET Scan Procedure:

-

A PET radioligand selective for the dopamine D2 receptor (e.g., [¹¹C]-raclopride) is injected intravenously.

-

The subject's head is positioned in the PET scanner, and dynamic images are acquired over a period of 60-90 minutes.

-

Arterial blood samples may be drawn to measure the concentration of the radioligand in the plasma over time, which is used to create an input function for kinetic modeling.

-

-

Image Analysis:

-

The PET images are reconstructed and co-registered with an anatomical MRI scan for accurate localization of brain regions.

-

Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen), which has a high density of D2 receptors, and a reference region with negligible D2 receptor density (e.g., the cerebellum).

-

The binding potential (BP_ND) of the radioligand in the striatum is calculated for both the baseline and the post-periciazine scans.

-

-

Receptor Occupancy Calculation:

-

The percentage of D2 receptor occupancy (Occ) is calculated using the following formula: Occ (%) = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] x 100

-

Mandatory Visualizations

Caption: Primary mechanism of action of this compound via D2 receptor antagonism.

Caption: A typical experimental workflow for a PET receptor occupancy study.

Conclusion

This compound exemplifies the pharmacological characteristics of a first-generation antipsychotic, with potent dopamine D2 receptor antagonism as its core mechanism of action. Its broad receptor binding profile, while contributing to its therapeutic effects, is also responsible for a significant side-effect burden, including a high propensity for sedation and extrapyramidal symptoms. The lack of readily available, modern quantitative data on its receptor affinities and in vivo occupancy highlights the challenges in fully characterizing older medications. Nevertheless, the foundational principles of its pharmacology continue to inform the development of new antipsychotic agents with improved efficacy and tolerability. This technical guide provides a framework for understanding the multifaceted nature of this compound and the experimental approaches used to elucidate the properties of such compounds.

References

- 1. Pericyazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pericyazine for the treatment of schizophrenia | Cochrane [cochrane.org]

- 5. This compound | C21H23N3OS | CID 4747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]

Periciazine: A Technical Guide to its Adrenergic and Anticholinergic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Periciazine, a phenothiazine-class typical antipsychotic, exerts a complex pharmacological profile characterized by antagonism at multiple neurotransmitter receptors. This technical guide provides an in-depth exploration of the adrenergic and anticholinergic effects of this compound. While quantitative binding affinity data (Ki values) for this compound at specific adrenergic and muscarinic receptor subtypes are not widely available in publicly accessible literature, this guide summarizes the qualitative effects, details the experimental protocols required to determine these affinities, and illustrates the associated signaling pathways. This information is intended to support further research and drug development efforts related to this compound and other antipsychotic agents.

Adrenergic and Anticholinergic Receptor Interactions of this compound

This compound's clinical effects are significantly influenced by its interactions with adrenergic and muscarinic acetylcholine receptors. These interactions are responsible for both some of its therapeutic actions and a range of side effects.

Adrenergic Effects

This compound is known to be an antagonist at alpha-adrenergic receptors.[1][2] This blockade, particularly at the α1-adrenergic receptor subtype, is associated with several physiological effects. The antagonism of α1-adrenergic receptors in vascular smooth muscle leads to vasodilation, which can result in orthostatic hypotension (a sudden drop in blood pressure upon standing), dizziness, and reflex tachycardia.[3] This effect is a common characteristic of many phenothiazine antipsychotics.

Anticholinergic Effects

This compound also exhibits significant anticholinergic properties, primarily through the blockade of muscarinic acetylcholine receptors.[4][5] This antagonism is responsible for a constellation of side effects, including dry mouth (xerostomia), blurred vision, constipation, urinary retention, and cognitive impairment.[6] The anticholinergic activity of this compound is considered to be relatively potent, comparable to or greater than that of chlorpromazine.[7][8]

Quantitative Analysis of Receptor Binding

A precise understanding of a drug's interaction with its target receptors requires quantitative data, typically expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand (in this case, this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

As of the compilation of this guide, specific Ki values for this compound at various adrenergic and muscarinic receptor subtypes are not consistently reported in publicly available scientific literature. This represents a notable gap in the pharmacological characterization of this agent. The following tables summarize the qualitative adrenergic and anticholinergic effects of this compound.

Table 1: Summary of Adrenergic Effects of this compound

| Receptor Subtype | Effect of this compound | Resulting Physiological Effects | Citation |

| α1-Adrenergic | Antagonism | Vasodilation, Orthostatic Hypotension, Dizziness, Reflex Tachycardia | [1][3] |

| α2-Adrenergic | Not well characterized | - | - |

Table 2: Summary of Anticholinergic Effects of this compound

| Receptor Subtype | Effect of this compound | Resulting Physiological Effects | Citation |

| Muscarinic (M1-M5) | Antagonism | Dry Mouth, Blurred Vision, Constipation, Urinary Retention, Cognitive Impairment | [4][5][6] |

Experimental Protocols for Determining Receptor Affinity

To address the gap in quantitative data for this compound, researchers can employ established in vitro techniques. The following are detailed methodologies for radioligand binding assays, which are the gold standard for determining drug-receptor binding affinities.

Radioligand Binding Assay for Adrenergic Receptors (e.g., α1A)

This protocol outlines a competitive binding assay to determine the Ki of this compound for the human α1A-adrenergic receptor.

Materials:

-

HEK293 cells stably expressing the human α1A-adrenergic receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Radioligand: [3H]-Prazosin (a selective α1-adrenergic antagonist)

-

Non-specific binding control: Phentolamine (10 µM)

-

This compound solutions of varying concentrations

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the α1A-adrenergic receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-